2-溴-D-苯丙氨酸

描述

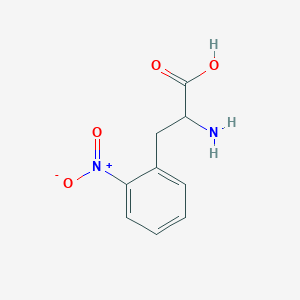

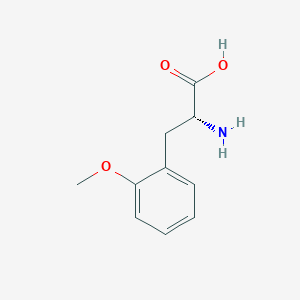

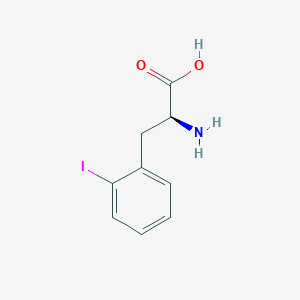

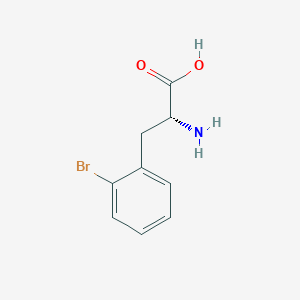

2-Bromo-D-phenylalanine is a compound with the molecular formula C9H10BrNO2 . It is also known by other names such as D-2-Bromophenylalanine and ®-2-Amino-3-(2-bromophenyl)propanoic acid .

Synthesis Analysis

The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum . The catalytic performance of these variants was optimized within the ammonia elimination and ammonia addition reactions .Molecular Structure Analysis

The molecular structure of 2-Bromo-D-phenylalanine was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques . The geometrical parameters and energies were attained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Chemical Reactions Analysis

The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-D-phenylalanine is 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .科学研究应用

Biocatalytic Synthesis of Phenylalanine Analogues

The biocatalytic synthesis of L- and D-phenylalanine analogues of high synthetic value have been developed using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum . The engineered variants were optimized for the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time . This process has been used to produce valuable phenylalanines, such as (S)-m-methoxyphenylalanine, (S)-p-bromophenylalanine, (S)-m-(trifluoromethyl)phenylalanine, ®-p-methylphenylalanine, and ®-m-(trifluoromethyl)phenylalanine .

Pharmaceutical Applications

Substituted phenylalanines, including 2-Bromo-D-phenylalanine, are important chiral building blocks for the pharmaceutical industry . Their incorporation into small-molecule therapeutic agents, peptides, and proteins is commonly approached .

Industrial Processes

Phenylalanine ammonia lyases (PALs), which are used in the biocatalytic synthesis of phenylalanine analogues, are involved in PAL-based industrial processes . For example, the multitone scale production of (S)-2,3-dihydro-1H-indole-2-carboxylic acid by DSM (Netherlands) is a known PAL-based industrial process .

Protein Engineering

Protein engineering of PALs and phenylalanine aminomutases (PAMs) has provided variants with enhanced activity/selectivity towards several arylalanine derivatives . This has allowed the tailoring of the catalytic efficiency of these enzymes towards targeted substrates, including 2-Bromo-D-phenylalanine .

Spectroscopic Analysis

Spectroscopic analysis has been used to study the atomic charge of 2-Bromo-D-phenylalanine . This can provide valuable information about the compound’s electronic structure and reactivity.

安全和危害

未来方向

The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, using engineered phenylalanine ammonia lyases from Petroselinum crispum represents a promising step towards the development of valuable synthons . This biocatalytic procedure provides a green alternative for the production of these valuable compounds .

属性

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427515 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-D-phenylalanine | |

CAS RN |

267225-27-4 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。